

Application Notes: N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) in Advanced Cancer Research

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Compound of Interest

Compound Name: *N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl)*

Cat. No.: B609410

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Introduction

N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl) is a heterobifunctional, branched polyethylene glycol (PEG) linker designed for the advanced synthesis of complex bioconjugates in cancer research.[1][2][3] Its unique architecture, featuring a single aminooxy group and two terminal propargyl (alkyne) groups, enables a modular and precise approach to constructing next-generation therapeutics like dual-payload antibody-drug conjugates (ADCs).[1][4][5] The PEG backbone enhances the solubility, stability, and pharmacokinetic profile of the final conjugate, reducing immunogenicity and improving its in-vivo performance.[6][7][8]

Core Structure and Functionality

The molecule's utility is derived from its three distinct functional components:

- **Aminooxy Group (-ONH₂):** This moiety serves as the primary point of attachment to a biomolecule, typically a monoclonal antibody (mAb). It reacts specifically with aldehyde or ketone groups to form a stable oxime bond.[3][9] A common strategy for introducing aldehydes onto an antibody is the mild periodate oxidation of the sugar residues within the antibody's Fc region glycans.[10][11] This site-specific conjugation method helps ensure the homogeneity of the final product with a controlled drug-to-antibody ratio (DAR).[12]

- **Branched PEG Core:** The central branched structure allows for the attachment of multiple molecules to a single conjugation site on the antibody. This is a key feature for developing multi-drug or dual-payload platforms.[1][7] The hydrophilic PEG chains improve the water solubility of the entire ADC construct, prevent aggregation, and can shield the payload from premature degradation in circulation.[6]
- **Two Propargyl Groups (-C≡CH):** These terminal alkyne groups are reactive handles for "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][13][14] This highly efficient and specific reaction allows for the covalent attachment of two azide-modified molecules. In cancer research, these are typically cytotoxic payloads. The ability to attach two distinct payloads enables the creation of dual-payload ADCs.[5][15]

Applications in Oncology

The primary application of **N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl)** in cancer research is the construction of Dual-Payload Antibody-Drug Conjugates.

- **Rationale for Dual-Payload ADCs:** Cancer is often characterized by tumor heterogeneity and the development of drug resistance.[15] A conventional ADC with a single payload may not be effective against all cells within a tumor or may become ineffective as resistance pathways are activated. Dual-payload ADCs address this challenge by delivering two distinct cytotoxic agents with different mechanisms of action to the target cancer cell.[1][5] This can lead to synergistic anti-tumor activity, overcome drug resistance, and reduce the likelihood of relapse.[4]
- **Construction Strategy:**
 - A tumor-targeting monoclonal antibody is modified to introduce aldehyde groups.
 - The aminooxy group of the linker reacts with an antibody aldehyde, forming a stable oxime linkage.
 - Two different azide-functionalized cytotoxic drugs are then "clicked" onto the two propargyl arms of the conjugated linker.

This modular approach allows researchers to mix and match different antibodies and payloads to fine-tune the therapeutic strategy for specific cancer types.[5][15]

Quantitative Data Summary

While specific experimental data for this exact linker is not available in published literature, the following table outlines the key quantitative parameters that researchers would measure and optimize during the development and characterization of a dual-payload ADC using this technology.

| Parameter | Description | Typical Goal / Method of Analysis |
|--------------------------------|--|--|
| Aldehyde-to-Antibody Ratio | The average number of aldehyde groups generated per antibody after oxidation. | 2-4; Determined by reacting with an aminooxy-functionalized fluorescent dye followed by UV-Vis spectroscopy. |
| Linker-to-Antibody Ratio (LAR) | The average number of linker molecules conjugated to each antibody. | >90% conjugation efficiency; Measured by Mass Spectrometry (MS) or Hydrophobic Interaction Chromatography (HIC). |
| Drug-to-Antibody Ratio (DAR) | The average number of total drug molecules per antibody. For this linker, the theoretical DAR would be 2x the LAR. | DAR of 4 (if LAR is 2); Determined by HIC-HPLC, Reverse Phase HPLC, or MS. |
| Conjugation Yield | The overall percentage of the initial antibody that is successfully converted to the final dual-payload ADC. | >50%; Calculated based on protein concentration measurements (e.g., A280) at each step. |
| In Vitro Stability | The stability of the ADC in human plasma over time, measuring payload deconjugation. | >95% stability after 7 days; Measured by HPLC or ELISA. |
| Antigen Binding Affinity (KD) | The binding strength of the ADC to its target antigen compared to the unmodified antibody. | <1.2-fold change from naked mAb; Measured by Surface Plasmon Resonance (SPR) or ELISA. |
| In Vitro Cytotoxicity (IC50) | The concentration of the ADC required to kill 50% of target cancer cells in culture. | Low nM to pM range; Determined by cell viability assays (e.g., MTS, CellTiter-Glo). |

Experimental Protocols

The following is a representative, multi-stage protocol for the synthesis of a dual-payload ADC using **N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl)**.

Protocol 1: Site-Specific Generation of Aldehydes on a Monoclonal Antibody

Objective: To selectively oxidize the glycan moieties in the Fc region of a monoclonal antibody (mAb) to generate aldehyde groups for oxime ligation.

Materials:

- Monoclonal antibody (e.g., Trastuzumab) in Phosphate Buffered Saline (PBS), pH 7.4
- Sodium periodate (NaIO_4) solution (20 mM in PBS, freshly prepared and protected from light)
- Propylene glycol
- PD-10 desalting columns (or equivalent size-exclusion chromatography system)
- PBS buffer, pH 7.4

Procedure:

- Adjust the concentration of the mAb to 5-10 mg/mL in cold PBS, pH 7.4.
- Add the freshly prepared 20 mM NaIO_4 solution to the mAb solution to achieve a final concentration of 1-2 mM NaIO_4 .
- Incubate the reaction mixture in the dark at 4°C for 1 hour.
- To quench the reaction, add propylene glycol to a final concentration of 20 mM.
- Incubate at 4°C for an additional 20 minutes in the dark.

- Immediately purify the oxidized antibody from excess reagents using a PD-10 desalting column pre-equilibrated with PBS, pH 7.4.
- Collect the protein-containing fractions and determine the concentration using a Nanodrop spectrophotometer at 280 nm. The resulting aldehyde-modified mAb (mAb-CHO) is ready for conjugation.

Protocol 2: Conjugation of the Linker via Oxime Ligation

Objective: To attach the **N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl)** linker to the aldehyde-modified antibody.

Materials:

- mAb-CHO from Protocol 1
- **N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl)** linker powder
- Aniline solution (500 mM in DMSO)
- Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0
- PD-10 desalting columns

Procedure:

- Exchange the buffer of the mAb-CHO to the Conjugation Buffer (pH 6.0) using a desalting column. Adjust the protein concentration to 5 mg/mL.
- Dissolve the **N-(Aminooxy-PEG2)-N-bis(PEG3-propargyl)** linker in DMSO to create a 10 mM stock solution.
- Add a 20-fold molar excess of the linker stock solution to the mAb-CHO solution.
- Add aniline catalyst to the reaction mixture to a final concentration of 10-20 mM.
- Incubate the reaction at room temperature (or 37°C to accelerate) for 12-18 hours with gentle agitation.

- After incubation, remove the excess linker and aniline by purification with a PD-10 desalting column, exchanging the buffer back to PBS, pH 7.4.
- The resulting antibody-linker conjugate (mAb-Linker) should be characterized by mass spectrometry to confirm successful conjugation and determine the Linker-to-Antibody Ratio (LAR).

Protocol 3: Dual Payload Attachment via Copper-Catalyzed Click Chemistry (CuAAC)

Objective: To attach two distinct, azide-modified cytotoxic payloads to the propargyl groups on the mAb-Linker conjugate.

Materials:

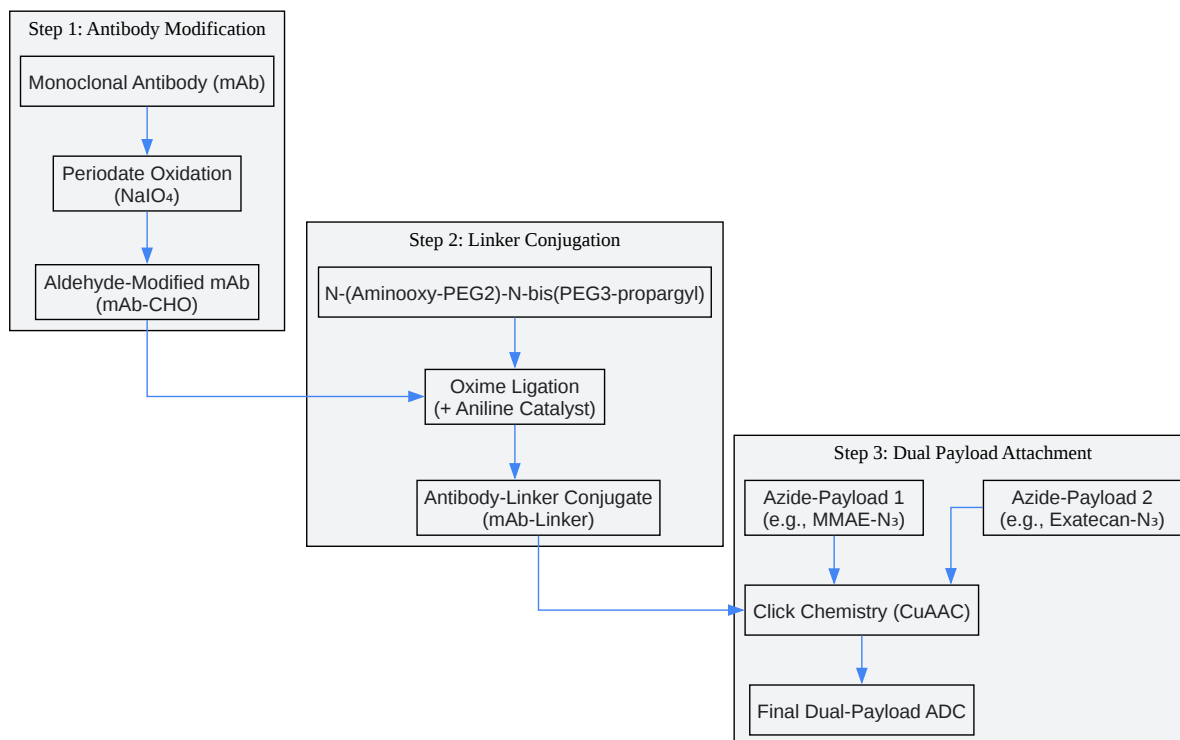
- mAb-Linker conjugate from Protocol 2
- Azide-Payload 1 (e.g., Azido-PEG-MMAE) in DMSO
- Azide-Payload 2 (e.g., Azido-PEG-Exatecan) in DMSO
- Copper(II) sulfate (CuSO_4) solution (50 mM in water)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (250 mM in water)
- Sodium ascorbate solution (500 mM in water, freshly prepared)
- Size-Exclusion Chromatography (SEC) system for final purification

Procedure:

- In a microcentrifuge tube, prepare the copper catalyst complex by mixing CuSO_4 and THPTA in a 1:5 molar ratio (e.g., 1 μL of 50 mM CuSO_4 and 1 μL of 250 mM THPTA). Let it sit for 5 minutes.
- To the mAb-Linker conjugate (at ~5 mg/mL in PBS), add a 5-fold molar excess of Azide-Payload 1 and a 5-fold molar excess of Azide-Payload 2 (relative to the number of alkyne sites).

- Add the pre-mixed CuSO₄/THPTA catalyst to the reaction to a final copper concentration of 0.5 mM.
- Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
- Incubate the reaction for 2-4 hours at room temperature, protected from light.
- Monitor the reaction progress using HIC-HPLC.
- Once the reaction is complete, purify the final dual-payload ADC from excess payloads and reaction components using a preparative SEC column.
- Characterize the final product for purity, aggregation, and Drug-to-Antibody Ratio (DAR) using SEC, HIC, and mass spectrometry.

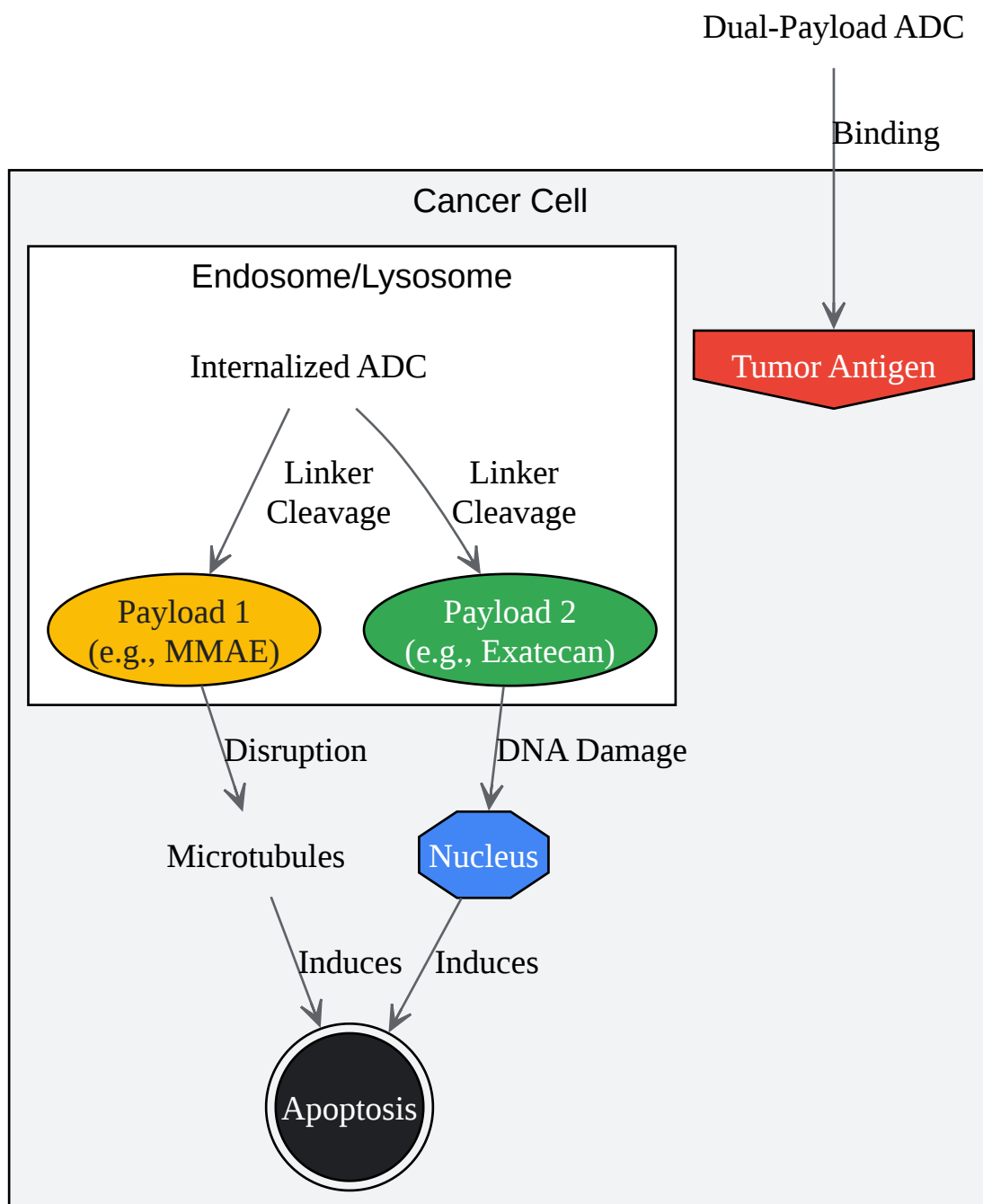
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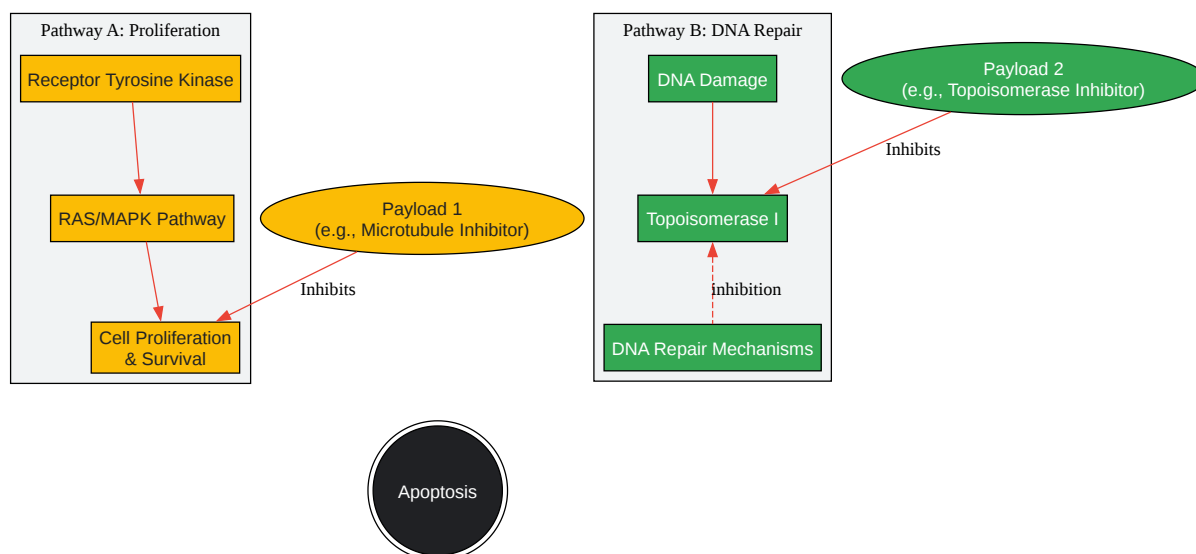
Caption: Workflow for synthesizing a dual-payload ADC.

Conceptual Diagram of a Dual-Payload ADC



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Caption: Mechanism of a dual-payload ADC targeting a cancer cell.



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Caption: Rationale for dual-payload therapy targeting distinct pathways.

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